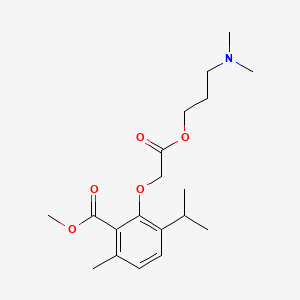

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester

Description

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester is a complex ester derivative characterized by:

- A phenoxyacetic acid backbone substituted with isopropyl, methoxycarbonyl, and methyl groups at positions 6, 2, and 3, respectively.

This compound (CAS 53206-93-2) is structurally designed for applications in pharmaceutical intermediates or surfactant chemistry due to its polar dimethylamino group and lipophilic aromatic core .

Properties

CAS No. |

53206-87-4 |

|---|---|

Molecular Formula |

C19H29NO5 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

methyl 2-[2-[3-(dimethylamino)propoxy]-2-oxoethoxy]-6-methyl-3-propan-2-ylbenzoate |

InChI |

InChI=1S/C19H29NO5/c1-13(2)15-9-8-14(3)17(19(22)23-6)18(15)25-12-16(21)24-11-7-10-20(4)5/h8-9,13H,7,10-12H2,1-6H3 |

InChI Key |

QGHFKHLAYNXMED-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C(C)C)OCC(=O)OCCCN(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of Substituted Phenoxyacetic Acid Intermediate

A key intermediate, (6-Isopropyl-2-methoxycarbonyl-3-methylphenoxy)acetic acid , is prepared through the following general procedure:

- Starting Materials: 4-Isopropylphenol or a closely related substituted phenol.

- Reaction Conditions:

- Alkylation of the phenol with ethyl bromoacetate in the presence of a base such as cesium carbonate in acetonitrile solvent at room temperature for approximately 1.5 hours.

- Hydrolysis of the ester intermediate using lithium hydroxide (LiOH) in tetrahydrofuran (THF) and water mixture at room temperature for 1 hour to yield the free acid.

- Acidification with hydrochloric acid (HCl) and extraction with ethyl acetate, followed by drying and purification through recrystallization from ethyl acetate/hexane solvents.

- Yield: Approximately 64.6% of the phenoxyacetic acid intermediate as a white solid.

- Characterization: Confirmed by proton nuclear magnetic resonance (1H NMR) spectroscopy, showing characteristic aromatic and aliphatic proton signals.

Conversion to Acyl Chloride Intermediate

- The phenoxyacetic acid is converted to the corresponding acyl chloride using oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) in anhydrous tetrahydrofuran or dichloromethane at room temperature or slightly elevated temperature (20–60 °C) for 2–3 hours.

- This step activates the carboxylic acid for subsequent nucleophilic substitution.

Esterification with 3-(Dimethylamino)propanol

- The acyl chloride intermediate is reacted with 3-(dimethylamino)propanol or its derivatives in the presence of a base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) in anhydrous solvent (THF or dichloromethane).

- The reaction is typically performed at low temperature (0 to 25 °C) to control the rate and minimize side reactions.

- After completion, the reaction mixture is washed with acidic and basic aqueous solutions to remove unreacted reagents and by-products.

- The product is isolated by solvent evaporation and purified by recrystallization or preparative high-performance liquid chromatography (HPLC).

Reaction Conditions and Yields Summary Table

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Alkylation of Phenol | 4-Isopropylphenol, ethyl bromoacetate, Cs2CO3 | Acetonitrile | Room temp (RT) | 1.5 hours | - | Forms ethyl ester intermediate |

| Hydrolysis to Acid | LiOH, THF/H2O | THF/H2O | RT | 1 hour | 64.6 | Acidification with HCl |

| Formation of Acyl Chloride | Oxalyl chloride, DMF (catalytic) | THF or CH2Cl2 | RT to 60 °C | 2–3 hours | - | Activation for esterification |

| Esterification with Amino Alcohol | 3-(Dimethylamino)propanol, Et3N or DIPEA | THF or CH2Cl2 | 0 to 25 °C | 2–16 hours | 40–50 | Purification by HPLC or recrystallization |

Research Outcomes and Analytical Characterization

- The final ester compound is characterized by various spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the chemical shifts corresponding to aromatic protons, methoxycarbonyl, methyl, isopropyl groups, and the dimethylamino side chain.

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment and isolation of the product.

- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms the molecular ion peak consistent with the molecular weight of 351.44 g/mol.

- These analytical results validate the successful synthesis of the target compound with high purity suitable for pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester carbonyl carbon, where nucleophiles can replace the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Quinones or other oxidized phenolic compounds.

Reduction: Alcohols derived from the reduction of the ester group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex esters and amides.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester involves its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which may interact with enzymes or receptors in biological systems. The phenoxy group can also participate in various biochemical pathways, influencing cellular signaling and metabolic processes.

Comparison with Similar Compounds

Phenoxyacetic Acid Esters with Varied Alkylamino Groups

The target compound belongs to a family of phenoxyacetic acid esters differing in the ester moiety. Key analogs include:

Dimethylamino-Containing Esters in Other Scaffolds

Compounds with the 3-(dimethylamino)propyl ester group in diverse chemical contexts include:

Key Differences :

Pharmaceutical Relevance

- The 3-(dimethylamino)propyl ester group is a common motif in prodrugs, enhancing solubility and cellular uptake. For example, notes its use in benzylamino-benzoate intermediates for anticoagulants .

- Analogs with shorter alkyl chains (e.g., 2-(dimethylamino)ethyl ester) may exhibit faster hydrolysis rates, impacting drug release kinetics .

Surfactant and Polymer Chemistry

- Perfluorinated analogs (e.g., CAS 73772-33-5) demonstrate applications in water-repellent coatings, whereas the target compound’s aromatic core may favor micelle formation in nonpolar solvents .

Biological Activity

Acetic acid, (6-isopropyl-2-methoxycarbonyl-3-methylphenoxy)-, 3-(dimethylamino)propyl ester, also known by its CAS number 53206-87-4, is a synthetic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C19H29NO5

- Molecular Weight : 351.44 g/mol

- CAS Number : 53206-87-4

- Density : 1.073 g/cm³

- Boiling Point : 446.8 °C at 760 mmHg

- Flash Point : 224 °C

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications and toxicity profiles.

The compound exhibits properties that may influence various biological pathways:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.

- Cytotoxic Effects : Research indicates that at specific concentrations, the compound can induce cytotoxicity in various cell lines. For instance, an LD50 value of approximately 90 mg/kg has been reported in rodent models, indicating a potential risk for acute toxicity .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes related to bacterial virulence factors, such as the Type III secretion system (T3SS), which is critical for the pathogenicity of several Gram-negative bacteria .

Study on Antimicrobial Properties

A study published in the European Journal of Medicinal Chemistry explored the antimicrobial efficacy of several derivatives of acetic acid esters. The results indicated that modifications to the acetic acid structure could enhance antimicrobial activity against pathogens like E. coli and Salmonella spp. .

Toxicity Assessment

In toxicity assessments involving rodent models, the compound demonstrated a significant lethal dose (LD50) at 90 mg/kg via intravenous administration. This finding underscores the importance of careful dosage consideration in potential therapeutic applications .

Enzyme Activity Inhibition

Research conducted on the inhibition of T3SS revealed that certain concentrations of this ester significantly reduced the secretion of virulence factors in C. rodentium, a model organism for studying enteropathogenic E. coli infections. This suggests a potential role in developing treatments targeting bacterial virulence rather than traditional antibiotics .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C19H29NO5 |

| Molecular Weight | 351.44 g/mol |

| Density | 1.073 g/cm³ |

| Boiling Point | 446.8 °C |

| Flash Point | 224 °C |

| LD50 (Rodent) | 90 mg/kg |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.